An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1H-indazole, a key building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, thorough characterization data, and an exploration of its structural properties.
Introduction
Indazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The introduction of a halogen, particularly iodine, at the 3-position of the indazole scaffold opens up a plethora of possibilities for further functionalization through various cross-coupling reactions. This makes 3-iodo-1H-indazole a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.
A crucial aspect of indazole chemistry is its tautomerism. The indazole ring can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Theoretical and experimental studies have consistently shown that the 1H-tautomer is the most thermodynamically stable form. The 3H-tautomer is generally considered unstable and readily converts to the more stable 1H-indazole. Therefore, this guide will focus on the synthesis and characterization of the predominant and more stable 3-iodo-1H-indazole.
Synthesis of 3-Iodo-1H-indazole
The most common and efficient method for the synthesis of 3-iodo-1H-indazole is the direct electrophilic iodination of the indazole ring at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.
General Reaction Scheme
Caption: Synthetic workflow for 3-iodo-1H-indazole.
Experimental Protocol
This protocol is adapted from established procedures for the iodination of indazole derivatives.[1]
Materials:
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1H-Indazole
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Iodine (I₂)
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Potassium hydroxide (KOH)
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Dimethylformamide (DMF)
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Sodium thiosulfate (Na₂S₂O₃)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).
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Stir the mixture at room temperature until the indazole is fully dissolved and has reacted with the base.
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Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.
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Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.
Tautomerism of 3-Iodoindazole
As mentioned, indazole exists in tautomeric forms. The introduction of an iodine atom at the C3 position does not significantly alter the relative stabilities of these tautomers.
Caption: Tautomeric forms of 3-iodoindazole.
The 1H-tautomer is the most stable and is the form that is predominantly isolated and characterized. The 3H-tautomer is highly unstable and rapidly converts to the 1H-form.
Characterization Data
The structural confirmation of the synthesized 3-iodo-1H-indazole is achieved through a combination of spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | [2] |
| Molecular Weight | 244.03 g/mol | [2] |
| CAS Number | 66607-27-0 | [2] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not explicitly found in search results |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-iodo-1H-indazole based on data for similar compounds and general principles of spectroscopy.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference for similar compounds |
| ~13.6 | br s | N-H | [1] |
| ~7.8 | d | Aromatic Proton | [1] |
| ~7.4 | d | Aromatic Proton | [1] |
| ~7.3 | dd | Aromatic Proton | [1] |
| ~7.1 | t | Aromatic Proton |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ, ppm) | Assignment | Reference for similar compounds |
| ~145 | C-Ar | [3] |
| ~140 | C-Ar | [3] |
| ~135 | C-Ar | [3] |
| ~129 | C-Ar | [3] |
| ~128 | C-Ar | [3] |
| ~123 | C-Ar | [3] |
| ~85 | C-I | [3] |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Interpretation | Reference for similar compounds |
| ~244 | [M]⁺ (Molecular ion) | [1] |
| ~117 | [M - I]⁺ (Loss of iodine radical) | |
| ~90 | Fragmentation of the indazole ring |
Table 4: FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference for similar compounds |
| 3400-3200 | N-H stretch | Broad, Medium | |
| 3100-3000 | Aromatic C-H stretch | Medium | |
| 1620-1580 | C=C aromatic ring stretch | Medium | |
| 1500-1400 | C=C aromatic ring stretch | Medium | |
| ~750 | C-H out-of-plane bend | Strong | [3] |
| ~550 | C-I stretch | Weak |
Applications in Drug Development and Research
3-Iodo-1H-indazole serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The carbon-iodine bond is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 3-position of the indazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 3-iodo-1H-indazole. The direct iodination of indazole is a reliable and efficient method for its preparation. A comprehensive set of characterization data has been presented to aid in the identification and quality control of this important synthetic intermediate. Understanding the tautomeric nature of the indazole ring system is crucial for its application in the development of novel pharmaceuticals and functional materials.
